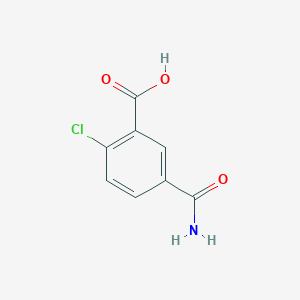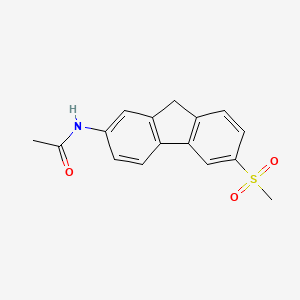
1-(Dimethoxymethyl)-N-methylcyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethoxymethyl)-N-methylcyclopropanamine is an organic compound that features a cyclopropane ring substituted with a dimethoxymethyl group and an N-methylamine group
准备方法
Synthetic Routes and Reaction Conditions: 1-(Dimethoxymethyl)-N-methylcyclopropanamine can be synthesized through a multi-step process involving the formation of the cyclopropane ring followed by the introduction of the dimethoxymethyl and N-methylamine groups. One common method involves the reaction of cyclopropanecarboxaldehyde with methanol in the presence of an acid catalyst to form the dimethoxymethyl group. This intermediate is then reacted with methylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions: 1-(Dimethoxymethyl)-N-methylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropanol or cyclopropylamine derivatives.
Substitution: Formation of various substituted cyclopropane derivatives.
科学研究应用
1-(Dimethoxymethyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Dimethoxymethyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to nucleophilic sites or forming covalent bonds with target molecules.
相似化合物的比较
- 1-(Methoxymethyl)-N-methylcyclopropanamine
- 1-(Ethoxymethyl)-N-methylcyclopropanamine
- 1-(Dimethoxymethyl)-N-ethylcyclopropanamine
Comparison: 1-(Dimethoxymethyl)-N-methylcyclopropanamine is unique due to the presence of two methoxy groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific applications.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
1-(dimethoxymethyl)-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C7H15NO2/c1-8-7(4-5-7)6(9-2)10-3/h6,8H,4-5H2,1-3H3 |
InChI 键 |
PTQFDKODCPJXAX-UHFFFAOYSA-N |
规范 SMILES |
CNC1(CC1)C(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


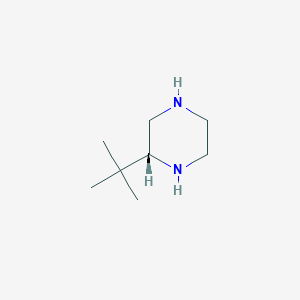

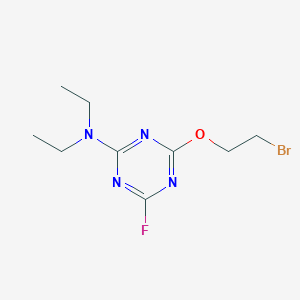

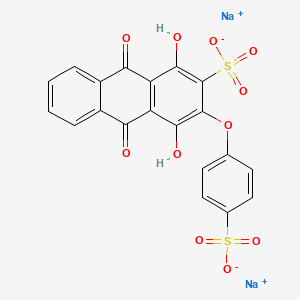
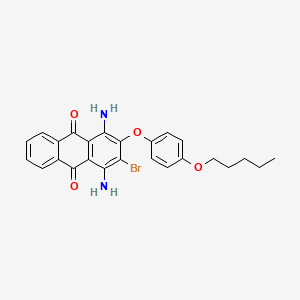
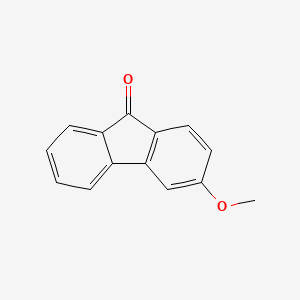
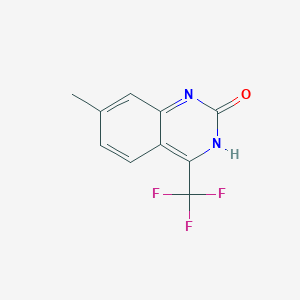
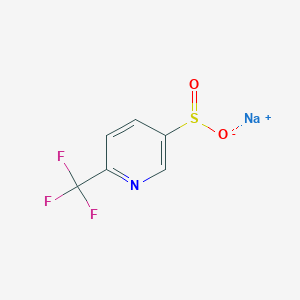
![3-Methylpyrazolo[1,5-a]pyridine](/img/structure/B13126613.png)
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)
